3-Isocyanato-benzenesulfonamide

Vue d'ensemble

Description

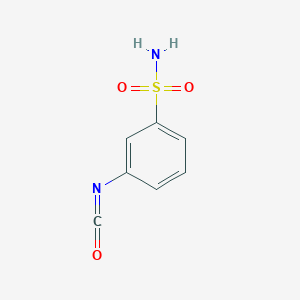

3-Isocyanato-benzenesulfonamide is a useful research compound. Its molecular formula is C7H6N2O3S and its molecular weight is 198.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmaceutical Applications

3-Isocyanato-benzenesulfonamide has shown promise as a lead compound for developing new antimicrobial agents. Its structural features allow it to interact with biological targets effectively, making it a candidate for further optimization in drug design. The compound's sulfonamide group is known for its biological activity, particularly in inhibiting carbonic anhydrases (CAs), which are enzymes involved in various physiological processes and disease mechanisms.

Antimicrobial Activity

Research has indicated that compounds with a benzenesulfonamide backbone exhibit a range of biological activities, including antibacterial and antifungal properties. The ability of this compound to inhibit specific CA isoforms could lead to the development of targeted therapies with fewer side effects compared to existing drugs .

Carbonic Anhydrase Inhibition

The inhibition of carbonic anhydrases is particularly relevant for treating conditions such as glaucoma and epilepsy. Studies have demonstrated that derivatives of benzenesulfonamides can bind selectively to various CA isoforms, suggesting that this compound may be further investigated for its potential as a selective CA inhibitor .

Polymer Chemistry Applications

In polymer chemistry, this compound can serve as a chemical intermediate in the synthesis of polyurethanes and other polymeric materials. Its isocyanate functional group allows for reactions with alcohols and amines, leading to the formation of urethane linkages.

Synthesis of Polyurethanes

The incorporation of this compound into polyurethane formulations can enhance the mechanical properties and thermal stability of the resulting materials. This application is particularly valuable in industries requiring durable and heat-resistant materials, such as automotive and construction sectors.

Structure-Activity Relationship Studies

Recent studies have focused on understanding the structure-activity relationships (SAR) of benzenesulfonamide derivatives, including this compound. These investigations reveal how modifications to the sulfonamide and isocyanate groups can influence biological activity and binding affinity to target enzymes .

| Compound | Binding Affinity (K_d) | Target Enzyme |

|---|---|---|

| This compound | 6 nM | Carbonic Anhydrase I |

| Other Derivative | 1.85 µM | Carbonic Anhydrase XII |

Antiviral Activity

In addition to its antibacterial properties, there are preliminary findings suggesting that compounds related to this compound may exhibit antiviral activity against certain viruses. This potential opens avenues for research into new antiviral therapies .

Propriétés

Formule moléculaire |

C7H6N2O3S |

|---|---|

Poids moléculaire |

198.20 g/mol |

Nom IUPAC |

3-isocyanatobenzenesulfonamide |

InChI |

InChI=1S/C7H6N2O3S/c8-13(11,12)7-3-1-2-6(4-7)9-5-10/h1-4H,(H2,8,11,12) |

Clé InChI |

QSLQGRANLYXHGI-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC(=C1)S(=O)(=O)N)N=C=O |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.